1-Methoxycycloheptane-1-carboxylic acid
Overview
Description
1-Methoxycycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16O3/c1-12-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11)
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 172.22 . The density is predicted to be 1.07±0.1 g/cm3 , and the boiling point is predicted to be 278.3±23.0°C .Scientific Research Applications
Crystallographic Characterization in Derivatives and Peptides
1-Methoxycycloheptane-1-carboxylic acid and its derivatives have been studied for their crystal structures. The research on 1-aminocyclohexane-1-carboxylic acid (a related compound) and its derivatives, including dipeptides, reveals that these compounds predominantly adopt a chair conformation. These findings have implications for understanding the structural properties of such compounds in various applications (Valle et al., 1988).
Synthesis of Bicyclic and Carbocyclic Derivatives
The compound has been used in the synthesis of complex molecules like bicyclic 2-pyridone dipeptide mimetics and carbocyclic α-amino acids. These syntheses involve multiple steps and yield products with potential applications in medicinal chemistry and materials science (Dragovich et al., 2002); (Fondekar et al., 1999).
Polymerization and Material Synthesis
The compound is also pivotal in the polymerization of cyclic monomers, leading to the formation of cross-linked polymers with unique properties. This is significant in materials science for developing new polymers with specific mechanical and chemical properties (Moszner et al., 1999).
Role in Plant Physiology
Related compounds, such as 1-aminocyclopropane-1-carboxylic acid, play significant roles in plant physiology, particularly as precursors to ethylene, a plant hormone. This area of research provides insights into plant growth and development processes (Polko & Kieber, 2019).
Properties
IUPAC Name |
1-methoxycycloheptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFSALMAZAZGDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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